molecular formula C10H18FNO4S B12950709 tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate

tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate

Cat. No.: B12950709
M. Wt: 267.32 g/mol
InChI Key: XWHAVXZUOOPPHE-UHFFFAOYSA-N
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Description

tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is further functionalized with a fluorosulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Fluorosulfonylmethyl Group: This step involves the functionalization of the cyclobutyl ring with a fluorosulfonylmethyl group. This can be achieved using reagents such as fluorosulfonyl chloride in the presence of a base.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the introduction of the tert-butyl carbamate group. This can be done using tert-butyl chloroformate and an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorosulfonylmethyl group.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfonic acids or sulfonates.

    Reduction: The major product would be the corresponding amine.

    Substitution: Depending on the nucleophile, products can vary widely, including substituted carbamates or sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive fluorosulfonyl group.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may offer novel interactions with biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate exerts its effects involves its reactive functional groups. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Lacks the cyclobutyl and fluorosulfonylmethyl groups.

    Cyclobutyl carbamate: Does not have the tert-butyl or fluorosulfonylmethyl groups.

    Fluorosulfonylmethyl cyclobutane: Lacks the carbamate group.

Uniqueness

tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate is unique due to the combination of its functional groups. The presence of both a reactive fluorosulfonyl group and a protective tert-butyl carbamate group allows for versatile applications in various fields.

This compound’s distinct structure and reactivity profile make it a valuable tool in scientific research and industrial applications.

Biological Activity

tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, properties, and biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H18FNO4S\text{C}_{10}\text{H}_{18}\text{FNO}_{4}\text{S}, with a molecular weight of 267.32 g/mol. The compound contains a cyclobutyl ring, which contributes to its unique steric and electronic properties. The presence of the fluorosulfonyl group enhances its lipophilicity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride, followed by carbamate formation. This method allows for the introduction of the fluorosulfonyl group while maintaining the integrity of the cyclobutyl structure .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The fluorosulfonyl moiety is known to act as a reactive electrophile, which can form covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of enzyme activity or receptor binding.

Case Studies

  • Antitumor Activity : Research has indicated that compounds containing similar structural motifs exhibit significant antitumor activity. For instance, studies on fluorinated cyclobutanes suggest enhanced efficacy against certain cancer cell lines due to increased lipophilicity and improved membrane permeability .
  • Enzyme Inhibition : Inhibitory effects on specific enzymes have been observed with related compounds. The mechanism often involves covalent modification of active site residues, which can lead to prolonged inhibition compared to non-covalent inhibitors .
  • Metabolic Stability : The incorporation of fluorine into organic molecules generally increases metabolic stability, as seen in studies where fluorinated compounds were less susceptible to enzymatic degradation in vitro . This property is critical for drug development as it can enhance the bioavailability and therapeutic window of candidate drugs.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Lipophilicity : The compound's lipophilicity is significantly influenced by the fluorosulfonyl group, which enhances membrane penetration and bioactivity .
  • Selectivity : Preliminary data suggest that this compound may exhibit selectivity for certain biological targets over others, potentially reducing side effects associated with broader-spectrum agents .

Properties

Molecular Formula

C10H18FNO4S

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[3-(fluorosulfonylmethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-8-4-7(5-8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

XWHAVXZUOOPPHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CS(=O)(=O)F

Origin of Product

United States

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